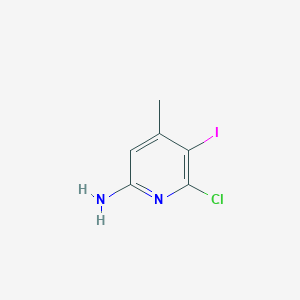

6-Chloro-5-iodo-4-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClIN2 |

|---|---|

Molecular Weight |

268.48 g/mol |

IUPAC Name |

6-chloro-5-iodo-4-methylpyridin-2-amine |

InChI |

InChI=1S/C6H6ClIN2/c1-3-2-4(9)10-6(7)5(3)8/h2H,1H3,(H2,9,10) |

InChI Key |

OEIWJYDREHQNTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1I)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 5 Iodo 4 Methylpyridin 2 Amine and Its Analogs

Strategies for Pyridine (B92270) Core Construction and Functionalization

The synthesis of the 6-chloro-5-iodo-4-methylpyridin-2-amine core can be approached through various strategies that involve either the initial construction of a pre-functionalized pyridine ring or the sequential functionalization of a simpler pyridine derivative.

Conventional and Modern Cyclization Approaches

The initial construction of the substituted pyridine ring is a fundamental step. While classical methods like the Hantzsch or Guareschi-Thorpe syntheses provide access to a range of pyridine derivatives, more modern approaches often offer greater flexibility and control over the substitution pattern.

One contemporary approach involves the multi-step synthesis starting from readily available precursors. For instance, a plausible route to the 2-amino-4-methylpyridine (B118599) core could involve the condensation of a β-keto ester with an enamine, followed by cyclization and aromatization. The strategic placement of the methyl group at the 4-position can be achieved by selecting the appropriate starting materials.

A notable modern method for constructing substituted pyridines is the [4+2] cycloaddition reaction between 1,2,4-triazines and electron-rich dienophiles. This inverse-electron-demand Diels-Alder reaction allows for the synthesis of highly substituted pyridines with predictable regioselectivity. While not a direct route to the target compound, this methodology showcases the power of modern cyclization techniques in accessing complex pyridine scaffolds.

Regioselective Halogenation and Amination Protocols

With the 2-amino-4-methylpyridine core in hand, the next critical step is the regioselective introduction of the chloro and iodo substituents at the 6- and 5-positions, respectively. The electronic nature of the pyridine ring, influenced by the activating amino group and the methyl group, dictates the positions susceptible to electrophilic substitution.

The direct halogenation of 2-aminopyridine (B139424) derivatives can be challenging due to the potential for multiple halogenations and the deactivating effect of the nitrogen atom in the ring. However, modern methods have been developed to achieve high regioselectivity. For instance, the use of N-halosuccinimides (NCS for chlorination and NIS for iodination) in the presence of a suitable catalyst or under specific solvent conditions can direct the halogenation to the desired positions. The inherent directing effect of the amino group often favors substitution at the 3- and 5-positions.

A plausible synthetic sequence could involve the initial chlorination of 2-amino-4-methylpyridine at the 6-position. This could potentially be achieved through a Sandmeyer-type reaction from a corresponding 6-amino precursor or via direct chlorination under carefully controlled conditions. Subsequent iodination at the 5-position would then be required. The presence of the chloro and amino groups will influence the regioselectivity of this second halogenation step.

Alternatively, a strategy involving the synthesis of a precursor already containing one of the halogen atoms can be employed. For example, starting from 2-amino-6-chloropyridine, a key challenge is the introduction of the methyl group at the 4-position and the iodo group at the 5-position. A synthetic route for a related compound, 6-chloro-5-methylpyridin-2-amine, a key intermediate for the cystic fibrosis drug lumacaftor, has been developed starting from 2-amino-6-chloropyridine. This multi-step process highlights the complexities involved in the synthesis of such substituted pyridines.

Cross-Coupling Reactions in the Synthesis of this compound Derivatives

The presence of two distinct halogen atoms (chloro and iodo) at the 5- and 6-positions of the pyridine ring makes this compound an excellent substrate for selective derivatization through various transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds (C-I being more reactive) allows for sequential and site-selective functionalization.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In the case of this compound, the higher reactivity of the C-I bond at the 5-position allows for selective coupling with a boronic acid or ester, leaving the C-Cl bond at the 6-position intact for subsequent transformations.

The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Fu groups, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The reaction conditions, including the base, solvent, and temperature, must be carefully optimized to favor coupling at the iodo-position while minimizing any competing reactions at the chloro-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Amino-5-iodopyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 92 |

| 2 | 2-Bromo-5-iodopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 |

| 3 | 2-Chloro-5-iodopyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 88 |

This table presents representative data for similar substrates to illustrate typical reaction conditions and outcomes.

Sonogashira Cross-Coupling in Derivative Synthesis

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to a wide range of alkynyl-substituted aromatic compounds. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound would be expected to proceed selectively at the more reactive C-I bond.

This reaction is typically co-catalyzed by palladium and a copper(I) salt, such as CuI. The choice of palladium catalyst, ligand, base (usually an amine like triethylamine (B128534) or diisopropylamine), and solvent are critical parameters to control the reaction's efficiency and selectivity. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

Table 2: Representative Conditions for Sonogashira Coupling of Halopyridines

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu co-catalyst | Base | Solvent | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 91 |

| 2 | 2-Bromo-5-iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 89 |

| 3 | 3-Iodopyridine | 1-Heptyne | Pd(PPh₃)₄ | CuI | n-BuNH₂ | Benzene (B151609) | 95 |

This table presents representative data for similar substrates to illustrate typical reaction conditions and outcomes.

Other Transition Metal-Catalyzed Syntheses, including Copper-Catalyzed Methods

Beyond palladium-catalyzed reactions, other transition metals, particularly copper, play a significant role in the derivatization of halopyridines. Copper-catalyzed reactions, such as the Ullmann condensation, are effective for forming carbon-nitrogen and carbon-oxygen bonds.

For this compound, a copper-catalyzed amination could be selectively performed at the 5-position. These reactions often employ a copper(I) salt as the catalyst, a ligand such as a diamine or an amino acid, and a base. The milder conditions of many modern copper-catalyzed protocols make them attractive for the synthesis of complex molecules with sensitive functional groups.

The selective functionalization at the C-5 position via a copper-catalyzed process would yield a 5-substituted-6-chloro-4-methylpyridin-2-amine, which could then undergo a second cross-coupling reaction at the remaining chloro-position, demonstrating the synthetic utility of this dihalogenated scaffold.

Table 3: Representative Conditions for Copper-Catalyzed Amination of Halopyridines

| Entry | Aryl Halide | Amine | Cu Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Amino-5-iodopyridine | Morpholine | CuI | Ethylene glycol | K₃PO₄ | - | 91 |

| 2 | 2-Bromo-5-iodopyridine | Aniline | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 82 |

| 3 | 5-Iodopyridin-2-ol | Benzylamine | CuI | L-proline | Cs₂CO₃ | DMSO | 88 |

This table presents representative data for similar substrates to illustrate typical reaction conditions and outcomes.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound, these principles can be applied to develop more environmentally benign and efficient routes.

Solvent-free and catalyst-free reactions are cornerstones of green chemistry, offering benefits such as reduced waste, lower costs, and simplified purification processes. rsc.orgresearchgate.netsemanticscholar.org For the synthesis of polysubstituted 2-aminopyridines, multicomponent reactions (MCRs) under solvent-free conditions have emerged as a powerful strategy. mdpi.comnih.gov These reactions allow for the construction of complex molecules from simple starting materials in a single step, often with high atom economy.

One plausible solvent-free approach to analogs of this compound could involve a one-pot condensation of a suitable β-dicarbonyl compound, an activated nitrile (like malononitrile), an aldehyde, and an ammonium (B1175870) source. researchgate.netsemanticscholar.org While a direct catalyst-free synthesis of the target molecule is not explicitly reported, the principles can be extrapolated. For instance, a thermal multicomponent cascade reaction has been developed for the synthesis of various polysubstituted 2-aminopyridine derivatives in good to excellent yields without the need for a catalyst or solvent. rsc.org

Table 1: Examples of Solvent-Free and Catalyst-Free Synthesis of Substituted 2-Aminopyridines

| Entry | Reactants | Conditions | Product | Yield (%) | Reference |

| 1 | 4-Oxo-4H-chromene-3-carbaldehyde, Ethyl cyanoacetate, Aniline | Thermal, 100 °C, 30 min | Ethyl 2-amino-4-(2-hydroxyphenyl)-6-phenylnicotinate | 92 | rsc.org |

| 2 | Acetophenone, Malononitrile, Benzaldehyde, Ammonium carbonate | Room Temperature, Stirring | 2-Amino-4,6-diphenylnicotinonitrile | High | researchgate.netsemanticscholar.org |

| 3 | Steroidal enaminonitrile, Benzylamine | 120 °C, 2 h | Steroidal 2-(benzylamino)-3-cyanopyridine | 92 | nih.gov |

This table presents examples of related reactions to illustrate the potential of solvent-free and catalyst-free approaches for synthesizing complex 2-aminopyridines.

The principles of green chemistry also extend to the use of sustainable and less hazardous reagents. The synthesis of this compound involves halogenation steps, which traditionally can use harsh reagents. Sustainable alternatives for iodination and chlorination are therefore highly desirable.

For iodination, the use of molecular iodine with a suitable oxidant is a greener alternative to many traditional iodinating agents. researchgate.net Electrochemical methods that generate the iodinating species in situ from iodides are also gaining traction as a green approach. nih.gov For instance, a simple and eco-friendly method for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate (B79036) under solvent-free grinding conditions has been reported, achieving high yields in short reaction times. mdpi.com Silver salts have also been shown to promote the regioselective iodination of chlorinated aromatic compounds. nih.gov

Process optimization can also involve the use of microwave irradiation, which can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives.

Table 2: Comparison of Traditional and Sustainable Halogenation Reagents

| Halogenation Step | Traditional Reagent | Sustainable Alternative | Advantages of Sustainable Alternative |

| Iodination | Iodine monochloride (ICl) | Molecular iodine (I₂) with an oxidant, Electrochemical methods | Reduced toxicity, in-situ generation of reactive species, higher atom economy. researchgate.netnih.gov |

| Chlorination | Chlorine gas (Cl₂) | N-Chlorosuccinimide (NCS) | Easier to handle, more selective, milder reaction conditions. |

Solid-Phase Synthesis and Combinatorial Chemistry for Library Generation

Solid-phase synthesis is a powerful technique for the automated and high-throughput synthesis of compound libraries. This methodology is particularly valuable in drug discovery for the rapid generation of analogs of a lead compound for structure-activity relationship (SAR) studies. For the synthesis of analogs of this compound, a solid-phase approach would allow for the systematic variation of substituents on the pyridine ring.

A general strategy for the solid-phase synthesis of 2-aminopyrimidine (B69317) derivatives has been reported, where protected amino acids are immobilized on a resin, followed by reaction with a fluoropyrimidine and subsequent cleavage from the support. This approach could be adapted for the synthesis of a library of N-substituted analogs of the target compound.

Combinatorial chemistry, often coupled with solid-phase synthesis, enables the creation of large and diverse libraries of compounds. By using a variety of building blocks at different positions of the this compound scaffold, a combinatorial library could be generated to explore a wider chemical space.

Table 3: Potential Diversity Points for a Combinatorial Library of this compound Analogs

| Diversity Point | Position on Pyridine Ring | Potential Building Blocks |

| R¹ | 2 (Amino group) | Various primary and secondary amines, amino acids |

| R² | 4 (Methyl group) | Alkyl, aryl, or heterocyclic groups |

| R³ | 5 (Iodo group) | Other halogens, aryl, or alkyl groups via cross-coupling |

| R⁴ | 6 (Chloro group) | Other halogens, nucleophiles via SNAr |

Stereoselective and Chemo-selective Synthetic Approaches

Stereoselectivity and chemoselectivity are crucial aspects of modern organic synthesis, particularly for the preparation of biologically active molecules where a specific stereoisomer may be responsible for the desired activity.

For analogs of this compound that may contain chiral centers, stereoselective synthesis is essential. While the parent molecule is achiral, introducing a chiral substituent, for example, at the amino group or by modifying the methyl group, would necessitate an enantioselective approach. Highly enantioselective catalytic methods for the synthesis of chiral pyridine derivatives have been developed, for instance, through the copper-catalyzed asymmetric alkylation of alkenyl pyridines. nih.gov Furthermore, a library of tunable chiral pyridine-aminophosphine ligands has been synthesized enantioselectively. rsc.org

Chemoselectivity refers to the ability to react with one functional group in the presence of others. The this compound molecule possesses multiple reactive sites: the amino group and the two different halogen atoms. Chemoselective functionalization would allow for the specific modification of one of these sites without affecting the others. For example, the reactivity of the chloro and iodo substituents towards nucleophilic aromatic substitution or cross-coupling reactions would likely differ, allowing for selective transformations at either the C5 or C6 position. The amino group can also be selectively functionalized.

Table 4: Potential Chemoselective Reactions for this compound

| Reaction Type | Target Site | Reagents and Conditions | Potential Product |

| Suzuki Coupling | C5-Iodo | Arylboronic acid, Pd catalyst, base | 6-Chloro-5-aryl-4-methylpyridin-2-amine |

| Buchwald-Hartwig Amination | C6-Chloro | Amine, Pd catalyst, base | 5-Iodo-4-methyl-6-(substituted amino)pyridin-2-amine |

| Acylation | 2-Amino | Acyl chloride, base | N-(6-Chloro-5-iodo-4-methylpyridin-2-yl)amide |

Chemical Reactivity and Mechanistic Studies of 6 Chloro 5 Iodo 4 Methylpyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for pyridines, especially those bearing good leaving groups. The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack compared to benzene (B151609). pearson.com

The presence of two different halogens, chlorine and iodine, at positions 6 and 5 respectively, raises questions of regioselectivity in SNAr reactions. The reactivity of halogens as leaving groups in SNAr reactions is often influenced by the "element effect," where the order of leaving group ability can be F > Cl ≈ Br > I in activated aryl halides when the first step (nucleophilic addition) is rate-determining. nih.gov However, in the context of pyridinium (B92312) ions, a different leaving group order has been observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov

For 6-Chloro-5-iodo-4-methylpyridin-2-amine, the chlorine atom is at a position (C6) that is ortho to the ring nitrogen, while the iodine atom is at the C5 position. Nucleophilic attack is generally favored at positions 2 and 4 (ortho and para to the nitrogen) because the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. youtube.com Attack at the C6 position would also receive stabilization from the adjacent nitrogen. Conversely, attack at the C5 position does not allow for direct delocalization of the negative charge onto the ring nitrogen. Therefore, nucleophilic substitution is more likely to occur at the C6-chloro position.

Table 1: Predicted Regioselectivity in SNAr Reactions

| Position | Halogen | Electronic Activation | Predicted Reactivity |

| C6 | Chlorine | Ortho to Pyridine Nitrogen | More Reactive |

| C5 | Iodine | Meta to Pyridine Nitrogen | Less Reactive |

This table is based on general principles of SNAr on pyridine rings and not on specific experimental data for this compound.

The pyridine nitrogen atom plays a crucial role in activating the ring towards nucleophilic attack. Its electron-withdrawing inductive and mesomeric effects decrease the electron density of the aromatic system, making it more electrophilic. pearson.com This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. In the case of this compound, the nitrogen atom significantly activates the C6 position for nucleophilic substitution. youtube.com The stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C6 is a key factor in promoting the reaction. youtube.com

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino group at the C2 position can facilitate such reactions. In 2-aminopyridine (B139424) derivatives, electrophilic substitution, such as acid-catalyzed hydrogen exchange, has been shown to occur. rsc.org The amino group directs incoming electrophiles primarily to the C3 and C5 positions. Given that the C5 position is already substituted with iodine, electrophilic attack would be expected to occur at the C3 position of this compound.

Radical Reactions and Associated Mechanistic Pathways

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a potential site for radical reactions. Iodopyridines can undergo radical reactions, and the reactivity of pyridine radical cations has been studied. nih.govchempanda.com For instance, radical monoalkylation of N-methoxypyridinium salts derived from iodopyridines has been reported. chemrxiv.org It is plausible that under appropriate conditions (e.g., using radical initiators), the C5-iodo group could be involved in radical-mediated transformations such as dehalogenation or carbon-carbon bond formation. libretexts.org The mechanism would likely involve the formation of a pyridinyl radical at the C5 position.

Oxidation and Reduction Chemistry of the Pyridine Nucleus and Substituents

The aminopyridine moiety can be susceptible to oxidation, although the pyridine ring itself is relatively resistant. The amino group can be a site for oxidation, potentially leading to the formation of nitroso or nitro compounds under strong oxidizing conditions. Copper-catalyzed aerobic oxidative dehydrogenation of primary amines to nitriles has been reported, though this is more common for benzylic and aliphatic amines. nih.gov

Reduction of the pyridine ring is also possible, typically requiring harsh conditions such as catalytic hydrogenation at high pressure and temperature. The halogen substituents could also be subject to reductive dehalogenation.

Investigation of Reaction Intermediates and Transition States

The mechanism of SNAr reactions on pyridines has been a subject of computational and experimental studies. acs.orgresearchgate.netresearchgate.net While traditionally viewed as a two-step process involving a discrete Meisenheimer intermediate, recent evidence suggests that some SNAr reactions may proceed through a concerted mechanism. acs.org For reactions of this compound, nucleophilic attack at the C6 position would proceed through a negatively charged intermediate (or a transition state with significant charge separation) where the charge is stabilized by the adjacent pyridine nitrogen.

Unusual intermediates, such as N-phosphonium-pyridinium dications, have been proposed in certain pyridine SNAr reactions, highlighting the potential for complex mechanistic pathways. nih.govnih.gov Detailed computational studies on this compound would be necessary to definitively characterize the transition states and any intermediates involved in its various reactions.

Chemo- and Regioselectivity in Reaction Pathways

Information regarding the chemo- and regioselectivity of this compound in various reaction pathways is not detailed in the currently available scientific literature. While the structure of the molecule, featuring a pyridine ring substituted with a chloro, an iodo, a methyl, and an amino group, suggests the potential for selective reactions, specific studies to elucidate this behavior have not been reported.

The presence of two different halogen atoms (chlorine and iodine) at positions 6 and 5 respectively, an amino group at position 2, and a methyl group at position 4, presents multiple reactive sites. In principle, the differential reactivity of the C-Cl and C-I bonds, particularly in transition-metal-catalyzed cross-coupling reactions, could lead to high chemoselectivity. Typically, the C-I bond is more reactive than the C-Cl bond in reactions like Suzuki, Heck, or Sonogashira couplings. This would suggest that reactions could be directed selectively to the 5-position.

Furthermore, the positions of the substituents on the pyridine ring are expected to influence the regioselectivity of reactions such as nucleophilic aromatic substitution. The electron-donating nature of the amino and methyl groups and the electron-withdrawing nature of the halogen atoms and the pyridine nitrogen atom would collectively influence the electron density at each carbon atom of the ring, thereby directing the attack of nucleophiles.

However, without specific experimental data and mechanistic studies, any discussion on the chemo- and regioselectivity of this compound remains speculative. Detailed research findings and data tables illustrating these principles with respect to this specific compound are not available in published sources.

Derivatization and Structural Modification Strategies for Enhanced Academic Utility

Systematic Functionalization of the Pyridine (B92270) Ring System

The pyridine core of 6-chloro-5-iodo-4-methylpyridin-2-amine is rich in functionality, allowing for precise and selective modifications. The distinct reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is central to these strategies, as is the nucleophilic character of the primary amine group.

The presence of two different halogen atoms on the pyridine ring is a key feature for its synthetic utility. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective, stepwise functionalization. Researchers can first target the iodo group at the C5 position, introduce a substituent, and then, under different reaction conditions, modify the chloro group at the C6 position. This orthogonal approach provides a powerful tool for creating a diverse library of analogs from a single starting material. mdpi.com

Common cross-coupling reactions employed for this purpose include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl functionalities.

Stille Coupling: Reaction with organostannanes to form carbon-carbon bonds.

Buchwald-Hartwig Amination: Reaction with alcohols, phenols, or amines to introduce oxygenated or nitrogen-based functionalities.

This selective functionalization is crucial for building molecular complexity and is a cornerstone of strategies aimed at developing structure-activity relationships. mdpi.com

| Reaction Type | Position Targeted | Reagent | Substituent Introduced |

|---|---|---|---|

| Suzuki Coupling | C5 (Iodo) | Arylboronic acid | Aryl group |

| Sonogashira Coupling | C5 (Iodo) | Terminal alkyne | Alkynyl group |

| Suzuki Coupling | C6 (Chloro) | Heteroarylboronic acid | Heteroaryl group |

| Buchwald-Hartwig | C6 (Chloro) | Phenol | Phenoxy group |

The 2-amino group is a versatile handle for derivatization. As a nucleophile, it can readily react with a variety of electrophiles to form stable adducts. These modifications are often used to alter the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule. Standard transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These reactions are fundamental in medicinal chemistry for exploring interactions with biological targets, as the 2-aminopyridine (B139424) moiety is a known pharmacophore in many bioactive compounds. researchgate.netinnospk.com

Bioisosteric Replacements in this compound Analogs

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties, is a key tactic in drug design to modulate a molecule's activity, toxicity, or pharmacokinetic profile. cambridgemedchemconsulting.com The various substituents on the this compound scaffold can be systematically replaced with bioisosteres to fine-tune molecular properties.

Strategic bioisosteric replacements can have a profound impact on a molecule's behavior. For instance, altering lipophilicity (the ability to dissolve in fats and lipids) can affect how a compound is absorbed, distributed, metabolized, and excreted.

Halogen Replacement: The chloro and iodo groups can be replaced by other halogens (e.g., fluorine, bromine) or by non-halogen groups. Replacing chlorine with fluorine can increase metabolic stability and alter electronic properties due to fluorine's high electronegativity. cambridgemedchemconsulting.com Replacing the bulky iodo group with a smaller bromine or a cyano (-CN) group can probe the steric requirements of a binding pocket.

Methyl Group Modification: The 4-methyl group can be replaced with other alkyl groups (e.g., ethyl) to explore steric effects, or with a trifluoromethyl (-CF3) group. The -CF3 group is a bioisostere of a methyl group but is strongly electron-withdrawing and can block metabolic oxidation at that position, often increasing the compound's stability and lipophilicity.

Pyridine Ring Analogs: In some cases, the entire pyridine core may be replaced by another heteroaromatic system, such as a pyrazine, to significantly alter the molecule's electronic distribution and hydrogen bonding capacity. nih.gov

| Original Group | Position | Bioisosteric Replacement | Rationale for Modification |

|---|---|---|---|

| -Cl | C6 | -F, -CN, -CH3 | Modulate electronics, lipophilicity, and steric bulk. |

| -I | C5 | -Br, -C≡CH, -Phenyl | Alter size, shape, and electronic character. |

| -CH3 | C4 | -H, -CF3, -CH2OH | Probe steric tolerance, block metabolism, introduce H-bonding. |

| -NH2 | C2 | -NHAc, -OH, -CH3 | Change H-bond donor/acceptor profile. |

Design of Structure-Activity Relationship (SAR) Analogs for Mechanistic Probes

A primary academic use of this compound is as a starting point for generating analog libraries to conduct Structure-Activity Relationship (SAR) studies. SAR is a systematic process where derivatives of a lead compound are synthesized and evaluated to determine which chemical groups are essential for its activity and which are not. nih.gov

By systematically and independently modifying each of the four key positions (C2-amine, C4-methyl, C5-iodo, C6-chloro), researchers can build a detailed map of the molecule's "pharmacophore"—the essential three-dimensional arrangement of functional groups required for biological activity. For example, a series of analogs might be created where the C6-chloro group is replaced with -H, -F, and -CH3 to see if a halogen or an electron-withdrawing group is necessary at that position. nih.gov Similarly, the C5 position could be decorated with a range of aryl and heteroaryl groups of varying sizes and electronic properties to probe for beneficial pi-stacking or steric interactions. nih.gov

Synthesis of Conformationally Constrained Derivatives

Many molecules are flexible and can adopt multiple shapes (conformations). However, they often need to be in a specific shape to bind effectively to a biological target. Synthesizing conformationally constrained analogs, where rotational freedom is limited, is a powerful strategy to lock the molecule into a more "active" conformation. acs.org

For the this compound scaffold, this can be achieved by introducing new rings. For instance:

A substituent introduced at the C5 position could be designed to form a new ring by linking back to the C4-methyl group.

A derivative of the C2-amine could be cyclized onto the C3 position of the pyridine ring.

These strategies create more rigid structures. mdpi.com By comparing the biological activity of these rigid analogs with their flexible counterparts, researchers can gain valuable insights into the three-dimensional requirements of the target binding site. acs.org

The Application of Scaffold Hopping and Scaffold Re-evolution Strategies to this compound Remains an Unexplored Frontier in Medicinal Chemistry

Despite the significant potential of scaffold hopping and scaffold re-evolution as powerful tools in drug discovery, a thorough review of scientific literature reveals a notable absence of their application to the specific compound this compound. While these strategies are widely employed to generate novel molecular architectures with improved pharmacological profiles, their utility in the derivatization and structural modification of this particular pyridin-2-amine derivative has not been documented in published research.

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular skeletons that can replace the core structure of a known active compound. This approach is valuable for navigating intellectual property landscapes, improving pharmacokinetic properties, and discovering novel chemical classes with similar biological activities. The process typically involves replacing the central scaffold of a molecule while retaining the spatial arrangement of key interacting functional groups.

Similarly, scaffold re-evolution focuses on the iterative modification of a known scaffold to explore new chemical space and biological targets. This strategy often involves more subtle changes to the core structure, such as the introduction or removal of ring systems, or the alteration of ring size and heteroatom composition.

The academic utility of applying these strategies to this compound could be substantial. The presence of multiple reactive sites—the chloro, iodo, and amino groups—on the pyridine ring provides a versatile platform for a wide range of chemical transformations. These sites could be exploited to introduce diverse side chains and new ring systems, thereby generating a library of novel compounds for biological screening.

For instance, the iodine atom at the 5-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions could be employed to introduce a wide array of substituents, effectively "hopping" to new molecular scaffolds. The chloro group at the 6-position and the amino group at the 2-position also offer opportunities for nucleophilic substitution and derivatization, further expanding the potential for structural diversity.

However, the lack of specific research applying scaffold hopping and scaffold re-evolution to this compound means that any discussion of their application remains speculative. Detailed research findings, including data on the biological activities of any resulting derivatives, are not available. Consequently, the creation of data tables or a detailed analysis of structure-activity relationships in this context is not possible at this time.

The absence of such studies represents a potential area of opportunity for medicinal chemists and drug discovery scientists. A systematic exploration of scaffold hopping and re-evolution strategies starting from this compound could lead to the discovery of novel compounds with interesting biological properties and therapeutic potential. Future research in this area would be necessary to elucidate the practical outcomes of applying these powerful design strategies to this specific chemical entity.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 6 Chloro 5 Iodo 4 Methylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 6-Chloro-5-iodo-4-methylpyridin-2-amine, a suite of NMR experiments is essential to assign the signals of the single aromatic proton and the various carbon atoms within the substituted pyridine (B92270) ring.

The structural elucidation of this compound is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. researchgate.netnih.gov

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the lone aromatic proton (H-3), a singlet for the methyl group protons, and a broader singlet for the two amine (-NH₂) protons.

¹³C NMR: The ¹³C NMR spectrum should display six distinct signals corresponding to the five carbons of the pyridine ring and the one methyl carbon. The chemical shifts are influenced by the electronic effects of the various substituents (amino, chloro, iodo, and methyl groups). ipb.pt

2D NMR: Two-dimensional techniques are crucial for piecing the structure together.

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with the carbon to which it is attached. It would definitively link the aromatic proton signal to the C-3 carbon and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this structure. It reveals correlations between protons and carbons that are two or three bonds away, which establishes the connectivity and substitution pattern. mdpi.com Key expected correlations would include the methyl protons showing correlations to C-3, C-4, and C-5, and the aromatic H-3 proton correlating to carbons C-2, C-4, and C-5. These correlations confirm the relative positions of the substituents.

The following table outlines the predicted NMR data for the complete structural assignment.

| Predicted ¹H and ¹³C NMR Data | ||

|---|---|---|

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~158 |

| 3 | ~7.8 | ~110 |

| 4 | - | ~148 |

| 5 | - | ~85 |

| 6 | - | ~150 |

| -CH₃ | ~2.4 | ~20 |

| -NH₂ | ~4.7 (broad) | - |

| Key Predicted HMBC Correlations | |

|---|---|

| Proton(s) | Correlated Carbons |

| H-3 | C-2, C-4, C-5 |

| -CH₃ | C-3, C-4, C-5 |

| -NH₂ | C-2, C-3 |

To support and validate experimental findings, computational methods are used to predict NMR chemical shifts. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard and reliable approach. nih.govrsc.org

The process involves first optimizing the molecular geometry of this compound at a given level of theory (e.g., B3LYP/6-311++G(d,p)). github.io Subsequently, the magnetic shielding tensors for each nucleus are calculated. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net This computational data aids in the unambiguous assignment of complex spectra and can help differentiate between possible isomers. rsc.org

Vibrational Spectroscopy (Fourier Transform Infrared - FT-IR and FT-Raman)

The FT-IR and FT-Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of its various functional groups. The interpretation of these spectra is based on established frequency ranges for specific bonds and motions. core.ac.ukresearchgate.net

N-H Vibrations: The primary amine group (-NH₂) typically exhibits two distinct stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region and a scissoring (bending) vibration around 1620 cm⁻¹. core.ac.uk

C-H Vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while the methyl group's symmetric and asymmetric C-H stretching modes are found just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

C-Halogen Vibrations: The carbon-halogen stretching frequencies are found in the fingerprint region. The C-Cl stretch is expected in the 600-800 cm⁻¹ range, while the heavier C-I bond vibrates at a lower frequency, generally between 500-600 cm⁻¹.

The table below summarizes the predicted key vibrational frequencies and their assignments.

| Predicted Vibrational Frequencies and Assignments | |

|---|---|

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3450 - 3550 | N-H Asymmetric Stretch |

| 3350 - 3450 | N-H Symmetric Stretch |

| 3050 - 3100 | Aromatic C-H Stretch |

| 2950 - 3000 | -CH₃ Asymmetric Stretch |

| 2850 - 2900 | -CH₃ Symmetric Stretch |

| 1610 - 1640 | -NH₂ Scissoring (Bending) |

| 1400 - 1600 | Pyridine Ring C=C and C=N Stretching |

| 600 - 800 | C-Cl Stretch |

| 500 - 600 | C-I Stretch |

While group frequencies are useful, many vibrational modes in a complex molecule are coupled, meaning a single band can result from the mixing of several motions (e.g., stretching and bending). Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative and unambiguous assignment for each vibrational mode. researchgate.netnih.gov

Following a DFT frequency calculation, PED analysis breaks down each normal mode into contributions from a set of defined internal coordinates (bond stretches, angle bends, torsions). nih.gov This allows researchers to state, for example, that a band at a certain frequency is composed of 70% C=C stretching, 20% C-H in-plane bending, and 10% C-C stretching. This level of detail is essential for a rigorous understanding of the molecule's vibrational dynamics and is often performed using specialized software such as VEDA (Vibrational Energy Distribution Analysis). researchgate.netsci-hub.se

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This method provides unambiguous data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. iucr.orgmdpi.com

For this compound, an X-ray crystal structure would reveal:

The planarity of the pyridine ring.

The precise bond lengths and angles, which can be influenced by the electronic nature and steric bulk of the substituents.

The packing of molecules in the crystal lattice, which is governed by intermolecular forces. This includes identifying potential hydrogen bonding interactions, such as those between the amine group of one molecule and the pyridine nitrogen of a neighbor, which can form dimers or extended chains. iucr.org

The following table presents hypothetical but realistic crystallographic data for the compound.

| Illustrative Crystallographic Data | |

|---|---|

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.0 |

| β (°) | ~105 |

| Volume (ų) | ~880 |

| Z (Molecules per unit cell) | 4 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds. In the case of this compound, mass spectrometry confirms its molecular structure and provides insights into its fragmentation pathways under ionization.

The molecular formula for this compound is C₆H₆ClIN₂. The nominal molecular weight of this compound is approximately 282 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of the elemental composition.

While a publicly available mass spectrum for this compound is not readily found, a theoretical analysis of its fragmentation pattern can be proposed based on the principles of mass spectrometry and the known behavior of similar halogenated and aminated pyridine derivatives.

Molecular Ion Peak (M⁺)

Upon electron ionization (EI), the molecule is expected to lose an electron to form the molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound. The presence of chlorine and iodine isotopes would lead to a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), and iodine has one stable isotope, ¹²⁷I. This would result in two main molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1 due to the chlorine isotope.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses. The presence of multiple functional groups (chloro, iodo, methyl, and amino) on the pyridine ring offers several potential cleavage sites.

A plausible fragmentation pathway for this compound is outlined below:

Loss of Iodine Radical (I•): One of the most probable initial fragmentation steps would be the cleavage of the C-I bond, which is weaker than the C-Cl and C-C bonds, leading to the loss of an iodine radical. This would result in a significant fragment ion.

Loss of Chlorine Radical (Cl•): Subsequent or alternative fragmentation could involve the loss of a chlorine radical from the molecular ion or other fragment ions.

Loss of Methyl Radical (•CH₃): The methyl group can be lost as a radical, leading to another fragment ion.

Loss of HCN: A common fragmentation pathway for pyridine rings involves the cleavage of the ring and the elimination of a neutral molecule of hydrogen cyanide (HCN).

Loss of Amino Group (•NH₂): The amino group could also be cleaved, although this is generally less favorable than the loss of halogens.

These predicted fragmentation steps would give rise to a series of fragment ions with specific m/z values, which could be used to piece together the structure of the original molecule.

Interactive Data Table: Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions for this compound and their corresponding theoretical m/z values.

| Ion | Proposed Structure/Loss | Theoretical m/z (for ³⁵Cl) |

| [M]⁺ | Molecular Ion | 282 |

| [M-I]⁺ | Loss of •I | 155 |

| [M-Cl]⁺ | Loss of •Cl | 247 |

| [M-CH₃]⁺ | Loss of •CH₃ | 267 |

| [M-I-HCN]⁺ | Loss of •I and HCN | 128 |

| [M-Cl-HCN]⁺ | Loss of •Cl and HCN | 220 |

Note: The m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³⁵Cl, ¹²⁷I). The actual spectrum would show isotopic peaks for ions containing chlorine.

The detailed analysis of the mass spectrum, including the precise m/z values and relative abundances of the molecular and fragment ions, is essential for the unambiguous structural confirmation of this compound. Advanced techniques such as tandem mass spectrometry (MS/MS) could provide further structural information by analyzing the fragmentation of selected precursor ions.

Computational and Theoretical Chemistry Investigations of 6 Chloro 5 Iodo 4 Methylpyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 6-chloro-5-iodo-4-methylpyridin-2-amine, DFT calculations, often using functionals like B3LYP, would be employed to optimize the molecular geometry and calculate various electronic properties. These studies would reveal the distribution of electrons within the molecule, influencing its reactivity and stability. The calculated energies and orbital distributions would provide insights into how the chloro, iodo, methyl, and amine substituents modulate the electronic character of the pyridine (B92270) ring.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and more advanced correlated methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used for more accurate predictions of the properties of this compound. The choice of the basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (cc-pVTZ), is crucial for obtaining reliable results and would be carefully selected to balance computational cost and accuracy.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the spatial distribution of the HOMO and LUMO would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

| No specific experimental or computational data is available in the searched literature. |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the electrostatic potential on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons. In an MEP map, red-colored regions typically indicate negative electrostatic potential and are prone to electrophilic attack, while blue-colored regions represent positive potential and are susceptible to nucleophilic attack. For this compound, the MEP map would highlight the electronegative nitrogen and halogen atoms as potential sites for positive interactions, and the hydrogen atoms of the amine group as sites for negative interactions.

Aromaticity Analysis of the Pyridine Ring System (e.g., HOMA Index)

The aromaticity of the pyridine ring in this compound can be quantitatively assessed using various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a common geometry-based method. It evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic or anti-aromatic character. The substituents on the pyridine ring would influence its aromaticity, and the HOMA index would provide a quantitative measure of this effect.

Table 2: Hypothetical Aromaticity Index for this compound

| Index | Value |

| HOMA | Data not available |

| No specific experimental or computational data is available in the searched literature. |

Despite a thorough search for computational and theoretical chemistry investigations, no specific studies detailing the conformational analysis or potential energy surfaces of this compound were found in the public domain.

Therefore, the section on "Conformational Analysis and Potential Energy Surfaces" cannot be completed at this time due to the absence of available research data for this particular compound.

6 Chloro 5 Iodo 4 Methylpyridin 2 Amine As a Key Intermediate and Building Block in Complex Chemical Synthesis

Precursor for Imidazo[1,2-a]pyridine (B132010) Scaffolds

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. rsc.org The synthesis of this bicyclic system often relies on the condensation of a 2-aminopyridine (B139424) derivative with a component that provides the remaining two carbons of the imidazole (B134444) ring.

While numerous methods exist for the synthesis of imidazo[1,2-a]pyridines, the specific use of 6-Chloro-5-iodo-4-methylpyridin-2-amine as the starting 2-aminopyridine component is a logical synthetic strategy. organic-chemistry.orgnih.gov The reaction would involve the initial nucleophilic attack of the exocyclic amino group on an appropriate electrophile (such as an α-haloketone), followed by an intramolecular cyclization via the pyridine (B92270) ring nitrogen. This would theoretically yield a 7-chloro-8-iodo-6-methylimidazo[1,2-a]pyridine derivative. A commercial supplier lists the related compound 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine, suggesting the feasibility of such cyclization reactions on similarly substituted aminopyridines. synquestlabs.com The resulting highly substituted imidazo[1,2-a]pyridine scaffold would be primed for further diversification through selective cross-coupling reactions at the iodo and chloro positions.

Synthesis of Other Pyridine-Based and Related Heterocycles

The differential reactivity of the iodo and chloro substituents on this compound is a key feature that allows for its use in the programmed synthesis of complex, substituted pyridines and other heterocycles. The carbon-iodine bond is more readily cleaved by transition metal catalysts, such as palladium, than the carbon-chlorine bond. This enables selective cross-coupling reactions like the Sonogashira, Suzuki, and Buchwald-Hartwig aminations to be performed at the 5-position while leaving the 6-chloro group intact for subsequent transformations. organic-chemistry.orgnih.govchemrxiv.orgrsc.org

For example, a Sonogashira coupling could be employed to introduce an alkyne group at the 5-position. The resulting 5-alkynyl-6-chloro-4-methylpyridin-2-amine could then undergo a variety of cyclization reactions to form fused heterocyclic systems, such as furopyridines or pyrrolopyridines. Alternatively, a Suzuki coupling could install an aryl or heteroaryl group, and a Buchwald-Hartwig amination could introduce a new nitrogen-based substituent. organic-chemistry.orgnih.gov After the initial functionalization at the iodo-position, the less reactive chloro-position could be targeted under more forcing reaction conditions to build even more complex structures.

Table 1: Potential Sequential Cross-Coupling Reactions This table is based on established chemical principles of differential halogen reactivity and does not represent experimentally verified reactions for this specific compound.

| Step | Position | Reaction Type | Potential Reagent | Potential Product Structure |

|---|---|---|---|---|

| 1 | 5-(Iodo) | Suzuki Coupling | Arylboronic acid | 5-Aryl-6-chloro-4-methylpyridin-2-amine |

| 2 | 6-(Chloro) | Buchwald-Hartwig Amination | Secondary amine | 5-Aryl-6-(dialkylamino)-4-methylpyridin-2-amine |

| 1 | 5-(Iodo) | Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-6-chloro-4-methylpyridin-2-amine |

| 2 | 6-(Chloro) | Suzuki Coupling | Heteroarylboronic acid | 5-Alkynyl-6-heteroaryl-4-methylpyridin-2-amine |

Integration into Macrocyclic and Supramolecular Architectures

The distinct functional groups of this compound also make it an attractive candidate for the construction of macrocycles and for use in crystal engineering and supramolecular chemistry. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Furthermore, the iodine atom is a potent halogen bond donor. This combination of functionalities allows for the formation of predictable, self-assembled, higher-order structures.

Although specific studies involving this compound were not found, the principles of supramolecular chemistry suggest its potential. For example, co-crystallization with molecules containing strong hydrogen bond acceptors could lead to the formation of tapes or sheets held together by N-H···X hydrogen bonds. Similarly, interaction with halogen bond acceptors (such as pyridines or nitro groups) could direct the assembly of molecules in the solid state through C-I···Y halogen bonds. In macrocycle synthesis, the compound could be envisioned as a rigid corner element, with functionalization via cross-coupling reactions at the 5- and 6-positions providing the points of connection for the macrocyclic ring.

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and molecular diversity. mdpi.comcitedrive.comsemanticscholar.org Many MCRs utilize an amine as a key component. The 2-aminopyridine moiety of this compound makes it a suitable candidate for isocyanide-based MCRs such as the Groebke–Blackburn–Bienaymé reaction (GBBR). researchgate.net

In a hypothetical GBBR, the reaction of this compound with an aldehyde and an isocyanide would directly generate the aforementioned 7-chloro-8-iodo-6-methylimidazo[1,2-a]pyridine scaffold, with the substituent from the isocyanide incorporated at the 2-position and the substituent from the aldehyde at the 3-position. This approach would offer a rapid route to a library of highly decorated and diversifiable imidazo[1,2-a]pyridines, demonstrating the power of combining a versatile building block with an efficient MCR strategy.

Mechanistic Investigations of Molecular Interactions Involving 6 Chloro 5 Iodo 4 Methylpyridin 2 Amine Analogs

Principles of Molecular Recognition and Binding Studies

Molecular recognition governs the interaction between molecules, such as a ligand and its biological target. This process is driven by non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specificity of these interactions determines the affinity of a ligand for its target. Studying these principles allows researchers to predict and rationalize the biological activity of compounds like substituted 2-aminopyridine (B139424) analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in elucidating the binding modes of 2-aminopyridine analogs and rationalizing their structure-activity relationships (SAR).

Docking studies on various 2-aminopyridine analogs have revealed critical interactions within the active sites of several key enzymes. For instance, in the inhibition of neuronal nitric oxide synthase (nNOS), the 2-aminopyridine scaffold is crucial. It typically forms a bidentate hydrogen bond with a key glutamate (B1630785) residue (Glu592 in rat nNOS, Glu597 in human nNOS) in the enzyme's active site. mdpi.comnih.govescholarship.orgnih.gov The substituents on the pyridine (B92270) ring, analogous to the chloro, iodo, and methyl groups on the target compound, occupy adjacent pockets and contribute to potency and isoform selectivity. For example, a methyl group at the 4-position can enhance potency through non-polar interactions with a small pocket near the active site. mdpi.comescholarship.org

In the context of Cyclooxygenase-2 (COX-2) inhibition, docking studies of related heterocyclic structures like pyridopyrimidinones have shown that these molecules can occupy the active site channel and interact with key residues. The binding mode often mimics that of known COX-2 inhibitors, with interactions involving amino acids like Val523, which distinguishes the COX-2 active site from that of COX-1. researchgate.netdovepress.com

For Phosphoinositide 3-kinases (PI3K), docking of analogous thieno[2,3-d]pyrimidine (B153573) derivatives has shown that these compounds can fit into the ATP-binding pocket, forming interactions with surrounding amino acids, including methionine, isoleucine, and tyrosine residues, which are crucial for inhibitory activity. tandfonline.comnih.gov

Similarly, in Checkpoint kinase 1 (CHK1) inhibition, analogs such as pyrazolo[3,4-b]pyridines have been shown to occupy the ATP pocket and form hydrogen bonds with the hinge region of the kinase, specifically with the backbone amides of residues like Glu85 and Cys87. nih.gov

Docking studies of ligands with dopamine (B1211576) receptors have highlighted the importance of an ionic bond between the ligand's protonated amine and a conserved aspartate residue (Asp114 or Asp3.32) in the orthosteric binding site. nih.govnih.gov Additional interactions with a serine microdomain (Ser193, Ser194, Ser197 in the D2 receptor) and aromatic residues (e.g., tryptophan, phenylalanine) further stabilize the ligand-receptor complex. nih.govmdpi.com

The table below summarizes representative docking scores and binding energies for analogs in various targets, illustrating the utility of these computational methods.

| Analog Class | Target | Docking Score / Binding Energy (kcal/mol) | Reference Compound Score (kcal/mol) |

|---|---|---|---|

| Pyridopyrimidinone (IIId) | COX-2 | -9.87 | -11.43 (Bromocelecoxib) |

| Canniprene | COX-2 | -10.587 | -12.882 (Celecoxib) |

| Thieno[2,3-d] pyrimidine (B1678525) (VIb) | PI3Kγ | -8.15 | -8.91 (PI-103) |

| Quinoline-Pyrazoline (5) | PI3K | -7.85 | -6.83 (PI-103) |

| Risperidone Derivative | Dopamine D2 Receptor | -9.51 (Binding Energy) | -9.89 (Risperidone) |

The 2-aminopyridine scaffold, central to the structure of 6-Chloro-5-iodo-4-methylpyridin-2-amine, is a versatile ligand for coordinating with metal ions. The presence of two nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino nitrogen—allows for various modes of metal binding. These compounds can act as monodentate ligands, typically through the more basic pyridine nitrogen, or as bidentate ligands, forming a chelate ring with a metal center.

In many complexes, 2-aminopyridine derivatives act as bridging ligands, connecting two or more metal centers. The specific coordination mode depends on factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the pyridine ring, and the reaction conditions. For example, related dipyridylamine ligands are well-known to form trimetallic complexes, where the amide nitrogen can bridge two metal centers while the pyridine nitrogens coordinate to the outer metals. This ability to support polymetallic structures makes these ligands valuable in the construction of coordination polymers and metal-organic frameworks with interesting magnetic or catalytic properties.

Enzyme Inhibition at the Molecular Level (Mechanism of Action)

Understanding the mechanism of action at the molecular level is crucial for optimizing enzyme inhibitors. This involves identifying the specific interactions within the enzyme's active site that lead to a reduction in its catalytic activity.

Detailed investigations into the binding pockets of various enzymes have provided a clear picture of how 2-aminopyridine analogs exert their inhibitory effects.

iNOS/nNOS: For nitric oxide synthases, the active site contains a heme group and a binding site for the substrate, L-arginine. Potent 2-aminopyridine inhibitors anchor themselves via hydrogen bonds between the 2-amino group and the pyridine nitrogen to a conserved glutamate residue. nih.gov The rest of the molecule extends towards the substrate access channel, where substituents can form additional van der Waals or hydrogen bonding interactions. For instance, a central aromatic ring in some analogs is positioned over the heme, while a terminal amine tail can interact with heme propionates, often displacing key water molecules. nih.gov These interactions are critical for achieving high potency and selectivity over the endothelial NOS (eNOS) isoform. mdpi.comescholarship.org

COX-2: The active site of COX-2 is a long hydrophobic channel. Selective inhibitors are typically able to access a secondary side pocket (containing Val523) that is not accessible in COX-1 (which has a bulkier Ile523 residue). Analogs like pyridopyrimidinones position themselves within this channel, with substituents oriented to interact with this side pocket, explaining their selectivity. researchgate.netdovepress.com

PI3K/CHK1: As kinases, both PI3K and CHK1 have an ATP-binding pocket. Inhibitors based on analogous scaffolds like thienopyrimidines and pyrazolopyridines act as ATP-competitive inhibitors. They occupy this pocket and form hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. tandfonline.comnih.gov For CHK1, key interactions involve the backbone of Glu85 and Cys87. nih.gov For PI3K, interactions with Val851 in the hinge region are often observed.

TDP1: Tyrosyl-DNA phosphodiesterase 1 (TDP1) has a catalytic site that binds to the DNA-protein adduct. Inhibitors based on thieno[2,3-b]pyridine (B153569) scaffolds are known to be potent against TDP1. nih.govresearchgate.net While detailed interactions are complex, these heterocyclic systems are thought to occupy the active site, preventing the binding and processing of the natural substrate.

Dopamine Receptors: These are G-protein coupled receptors (GPCRs) with a transmembrane binding pocket. The key interaction for many ligands is a salt bridge between a protonated amine on the ligand and the highly conserved Asp114 in the third transmembrane domain (TM3). nih.gov The aromatic parts of the ligands engage in hydrophobic and aromatic stacking interactions with phenylalanine and tryptophan residues in TM6, while other parts of the molecule may extend into secondary binding pockets, which can confer subtype selectivity (e.g., for D3 vs. D2 receptors). mdpi.com

The following table summarizes key interacting residues for different targets.

| Target | Key Interacting Residues | Interaction Type |

|---|---|---|

| nNOS | Glu597 (human) | Bidentate Hydrogen Bond |

| COX-2 | Val523, Arg513, Tyr385 | Hydrophobic, Hydrogen Bond |

| PI3K | Val851, Tyr836, Met922 | Hydrogen Bond, Hydrophobic |

| CHK1 | Glu85, Cys87 (Hinge Region) | Hydrogen Bond |

| Dopamine D2 Receptor | Asp114, Ser193, Phe389 | Ionic Bond, Hydrogen Bond, Aromatic |

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) active site. wikipedia.org This binding induces a conformational change that alters the affinity or efficacy of the endogenous ligand. rsc.org This mechanism offers the potential for greater subtype selectivity, as allosteric sites are generally less conserved than orthosteric sites. rsc.org

While specific allosteric modulation by direct analogs of this compound on the aforementioned targets is not extensively documented, related compounds have shown such activity. For example, 4-aminopyridine (B3432731) has been shown to interact allosterically with muscarinic acetylcholine (B1216132) receptors. nih.gov Furthermore, derivatives of 1H-imidazo[4,5-c]quinolin-4-amine, which also feature an amino group on a heterocyclic ring, have been developed as potent positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor. nih.gov These studies demonstrate that the aminopyridine and related pharmacophores can function as scaffolds for allosteric modulators, which fine-tune the response of a receptor to its natural agonist rather than simply blocking it.

The vast majority of enzyme inhibitors, including the aminopyridine analogs discussed in the docking sections, act through a non-covalent mechanism. Their binding is reversible and relies on the sum of weaker intermolecular forces like hydrogen bonds and hydrophobic interactions. The inhibitor and enzyme exist in an equilibrium between the bound and unbound states.

In contrast, covalent inhibition involves the formation of a stable, covalent bond between the inhibitor and the target enzyme. nih.govresearchgate.net This typically results in irreversible or slowly reversible inhibition. To achieve this, an inhibitor must contain a reactive electrophilic group, often called a "warhead," that can react with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) in or near the active site. researchgate.net

While the this compound scaffold itself is not inherently reactive, it could be chemically modified to act as a covalent inhibitor. For example, the incorporation of an acrylamide, fluoromethylketone, or epoxide group could transform a non-covalent, reversible inhibitor into a covalent one. The aminopyridine portion would serve as the "recognition" element, guiding the molecule to the active site, whereupon the reactive "warhead" would form a covalent bond. The advantage of this approach is the potential for increased potency and prolonged duration of action. nih.gov However, a significant challenge is ensuring specificity to avoid off-target reactions that can lead to toxicity. researchgate.net Recent research has focused on "reversible covalent" inhibitors, which form a covalent bond that can still be broken, balancing the benefits of high potency with a better safety profile. researchgate.net

Receptor Affinity and Selectivity Studies: Molecular Basis

The affinity and selectivity of a compound for its biological target are fundamental to its therapeutic efficacy and safety profile. For analogs of this compound, these properties are determined by the specific non-covalent interactions they form within the binding pocket of a receptor. These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The unique arrangement of functional groups on the pyridin-2-amine scaffold dictates the potential for these interactions.

For instance, studies on structurally related aminopyrimidine and imidazo[1,2-a]pyridine (B132010) derivatives have highlighted the importance of specific substituents in achieving high affinity and selectivity. A notable example is 5-amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-8-carboxamide (CJ-033,466), a potent and selective 5-HT4 receptor partial agonist. nih.gov This compound demonstrated nanomolar agonistic activity for the 5-HT4 receptor with over 1000-fold greater selectivity against other 5-HT and D2 receptors. nih.gov This high degree of selectivity is attributed to the specific interactions of its structural components with the receptor's binding site.

Similarly, research on a series of 6-chloro-2,4-diaminopyrimidines as inhibitors of [3H]spiroperidol binding revealed that affinity for the dopamine receptor was closely linked to the 6-chloro-4-(N-methyl-piperazine)pyrimidine structure. nih.gov The nature of the substituent at the 5-position was also found to be critical for affinity, with 2-(benzylamino)-6-chloro-4-(N-methylpiperazino)-5-(methylthio)pyrimidine being the most active compound in the series. nih.gov

The table below summarizes the receptor affinity and selectivity data for representative analogs, illustrating the impact of structural modifications.

| Compound | Target Receptor | Affinity (Ki/IC50/pIC50) | Selectivity |

| 5-amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-8-carboxamide (CJ-033,466) | 5-HT4 | Nanomolar agonistic activity | >1000-fold vs other 5-HT and D2 receptors nih.gov |

| 2-(benzylamino)-6-chloro-4-(N-methylpiperazino)-5-(methylthio)pyrimidine | Dopamine | High affinity (specific values not provided in abstract) | High affinity for dopamine receptor nih.gov |

| Aminodimethylpyrimidinol derivative (Compound 6O) | FGFR4 | High inhibitory activity | >8 times higher selectivity for FGFR4 over FGFR1-3 compared to control researchgate.net |

Structure-Activity Relationships (SAR) in the Context of Molecular Mechanisms

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. For analogs of this compound, SAR studies elucidate the contributions of the chloro, iodo, methyl, and amine groups, as well as other substituents, to receptor binding and functional activity.

Key findings from SAR studies on related heterocyclic compounds indicate that:

Substitution at the 5-position: The nature of the substituent at this position can significantly impact affinity and activity. For example, in the 6-chloro-2,4-diaminopyrimidine series, a methylthio group at the 5-position of 2-(benzylamino)-6-chloro-4-(N-methylpiperazino)pyrimidine was found to be crucial for its high affinity for the dopamine receptor. nih.gov

Substituents on the amino group: Modifications to the 2-amino group can modulate activity. In the same diaminopyrimidine series, the activity was maintained when the substituent on the amino group (R1) was not an alpha-branched alkyl group. nih.gov

The core heterocyclic scaffold: The pyridine or pyrimidine ring itself serves as a crucial scaffold for the correct spatial orientation of the key interacting functional groups.

These relationships are often explored through systematic modifications of the lead compound and subsequent evaluation of the biological activity of the resulting analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties or structural descriptors of the molecules with their observed activities.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. QSAR models are typically expressed as an equation:

Biological Activity = f (Physicochemical Properties/Structural Descriptors)

These descriptors can be categorized as:

Electronic: e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Steric: e.g., molecular volume, surface area, and specific conformational parameters.

Lipophilic: e.g., the logarithm of the partition coefficient (log P), which describes the hydrophobicity of the molecule.

For instance, QSAR studies performed on 5-substituted (arylmethylene) pyridin-2-amine derivatives have revealed that electronic, steric, and lipophilic parameters correlate with their antifungal and antibacterial activities. researchgate.netresearchgate.net The frequent appearance of Log P and steric parameters (like molar refractivity, SMR) in the derived QSAR equations indicates that lipophilicity and the size/shape of the molecule are critical prerequisites for their biological activity. researchgate.net

The statistical quality of a QSAR model is assessed using parameters such as the correlation coefficient (r²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which reflects the predictive ability of the model. nih.gov A robust QSAR model can be a valuable predictive tool in the design of new, more potent analogs. nih.gov

The table below illustrates the types of descriptors used in QSAR studies of related compounds and their general impact on activity.

| Descriptor Type | Example Descriptor | General Impact on Activity (in studied analogs) |

| Lipophilic | Log P | Increased lipophilicity often correlates with increased activity researchgate.net |

| Steric | Molar Refractivity (SMR) | Optimal size and shape are crucial for receptor fit and activity researchgate.net |

| Electronic | LUMO Energy | Can influence the reactivity of the compound with the receptor researchgate.net |

Pharmacophore modeling is a powerful computational method used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. A pharmacophore model represents the key interaction points between a ligand and its receptor, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

The principles of pharmacophore modeling involve:

Identifying a set of active compounds: A diverse set of molecules with known activity against a specific target is selected.

Conformational analysis: The possible three-dimensional conformations of these molecules are generated.

Feature identification and mapping: Common chemical features (pharmacophoric features) are identified and their spatial relationships are determined.

Model generation and validation: A pharmacophore model is generated and then validated for its ability to distinguish between active and inactive compounds.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that fit the model and are therefore likely to be active. researchgate.net This approach facilitates the discovery of new chemical scaffolds.

In the context of this compound analogs, a pharmacophore model would define the ideal spatial arrangement of features like:

A hydrogen bond donor (from the 2-amino group).

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrophobic feature (the methyl group).

Halogen bond donors (the chloro and iodo substituents).

The design of new ligands based on these principles involves modifying the lead structure to better fit the pharmacophore model, thereby enhancing its affinity and selectivity for the target receptor. For example, in the study of 6-chloro-2,4-diaminopyrimidines, the identification of the 6-chloro-4-(N-methyl-piperazine)pyrimidine structure as a key element for dopamine receptor affinity is a step towards defining a pharmacophore for this class of compounds. nih.gov

The table below outlines the key pharmacophoric features that could be considered for the design of analogs based on the this compound scaffold.

| Pharmacophoric Feature | Potential Structural Origin | Role in Ligand-Receptor Interaction |

| Hydrogen Bond Donor | 2-amino group | Formation of hydrogen bonds with acceptor groups in the receptor binding site. |

| Hydrogen Bond Acceptor | Pyridine nitrogen | Formation of hydrogen bonds with donor groups in the receptor binding site. |